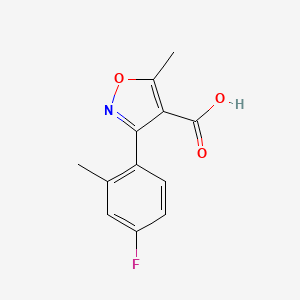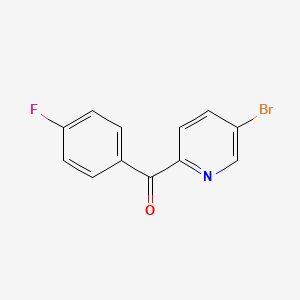
5-Bromo-2-(4-fluorobenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-fluorobenzoyl)pyridine: is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 4-fluorobenzoyl group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-(4-fluorobenzoyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-fluorobenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
Chemistry: 5-Bromo-2-(4-fluorobenzoyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the development of materials with specific properties, such as liquid crystals and polymers. It is also used in the synthesis of intermediates for the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorobenzoyl groups can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary based on the biological system and the specific target being studied.
Comparison with Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluorobenzoyl chloride
Comparison: Compared to similar compounds, 5-Bromo-2-(4-fluorobenzoyl)pyridine is unique due to the presence of both bromine and fluorobenzoyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions. Additionally, the fluorobenzoyl group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C12H7BrFNO |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7BrFNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
BFBKTXHUMFZZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


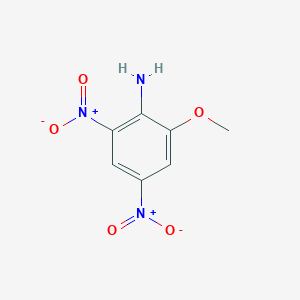
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
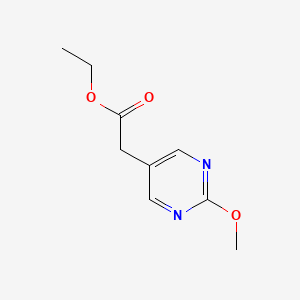
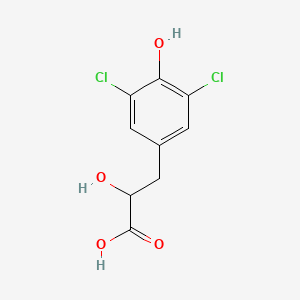
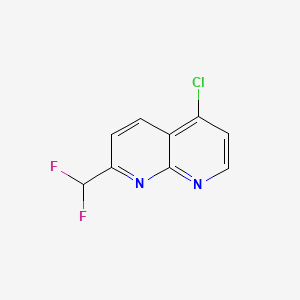
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)


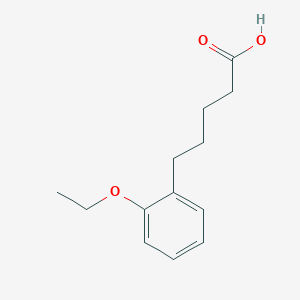
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

